N-phenyl-1H-imidazole-5-carboxamide
Overview
Description
N-phenyl-1H-imidazole-5-carboxamide is a heterocyclic organic compound that features an imidazole ring substituted with a carboxanilide group at the fourth position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, synthetic chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole-4-carboxanilide typically involves the cyclization of amido-nitriles. One common method includes the reaction of an amido-nitrile with a suitable base under controlled conditions to form the imidazole ring. For instance, the reaction can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of imidazole-4-carboxanilide often employs multi-step synthesis involving the use of various catalysts and reagents to optimize yield and purity. Techniques such as palladium-catalyzed C–H arylation and amidation are commonly used in large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-phenyl-1H-imidazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or dimethyl sulfate in the presence of a base.
Major Products Formed:
Oxidation: Formation of imidazole-4-carboxylic acid.
Reduction: Formation of imidazole-4-carboxanilide derivatives.
Substitution: Formation of alkylated imidazole-4-carboxanilide.
Scientific Research Applications
N-phenyl-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of imidazole-4-carboxanilide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Imidazole-4-carboxamide: Shares a similar structure but with an amide group instead of a carboxanilide group.
Imidazole-4-carboxylic acid: Contains a carboxylic acid group at the fourth position instead of a carboxanilide group.
Uniqueness: N-phenyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxanilide group allows for unique interactions with molecular targets, differentiating it from other imidazole derivatives .
Properties
IUPAC Name |
N-phenyl-1H-imidazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10(9-6-11-7-12-9)13-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPSKNLBXKFNBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310087 | |
Record name | Imidazole-4-carboxanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70310087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13189-13-4 | |
Record name | Imidazole-4-carboxanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazole-4-carboxanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70310087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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